molecular formula C9H5Br2NO B1423224 6,8-Dibromo-2-hydroxyquinoline CAS No. 116632-34-9

6,8-Dibromo-2-hydroxyquinoline

Cat. No.: B1423224
CAS No.: 116632-34-9
M. Wt: 302.95 g/mol
InChI Key: MQRPRYSWMJUIQF-UHFFFAOYSA-N
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Description

6,8-Dibromo-2-hydroxyquinoline is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound features two bromine atoms at positions 6 and 8 and a hydroxyl group at position 2 on the quinoline ring. The presence of these substituents imparts unique chemical and biological properties to the molecule, making it a subject of interest in various fields of research.

Mechanism of Action

Target of Action

6,8-Dibromo-2-hydroxyquinoline (DBHQ) is a derivative of 8-Hydroxyquinolines (8HQs), a family of metal-binding compounds . These compounds have been described as copper and zinc ionophores . The primary targets of DBHQ are likely to be similar, involving interactions with metal ions in the body, particularly copper and zinc .

Mode of Action

The mode of action of DBHQ involves its interaction with these metal ions. This suggests that DBHQ may act as a chelating agent, forming stable complexes with metal ions which can then be transported across cell membranes .

Biochemical Pathways

The biochemical pathways affected by DBHQ are likely related to those involving copper and zinc homeostasis. For instance, in the case of other 8HQs, treatment with copper in the presence of these compounds resulted in copper accumulation in the nuclei . This could potentially affect various biochemical pathways, including those involved in gene expression and DNA repair.

Pharmacokinetics

It’s known that 8hqs can cross the cell membrane , suggesting that DBHQ may also have good cell permeability

Result of Action

The result of DBHQ’s action is likely to be changes in cellular metal ion concentrations, particularly of copper and zinc. This can have various effects at the molecular and cellular level. For example, other 8HQs have been found to cause cytotoxicity when co-treated with Cu (II), resulting in significantly increased intracellular copper and significant cytotoxicity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DBHQ. For example, the pH of the environment can affect the chelation and ionophore properties of 8HQs . Additionally, the presence of other metal ions could potentially compete with copper and zinc for binding to DBHQ, influencing its efficacy .

Biochemical Analysis

Biochemical Properties

It is known that 8-hydroxyquinoline derivatives, which include 6,8-Dibromo-2-hydroxyquinoline, have shown potential efficacy through different mechanisms of action such as cell cycle arrest, apoptosis induction, angiogenesis inhibition, and cell metastasis disruption .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, a novel 8-hydroxyquinoline derivative, 5,7-dibromo-8-(methoxymethoxy)-2-methylquinoline (HQ-11), was found to cause extensive cytoplasmic vacuoles derived from the endoplasmic reticulum (ER) and mitochondria in MCF7 and MDA-MB-231 breast cancer cells .

Molecular Mechanism

The molecular mechanism of this compound is not yet fully elucidated. Studies on similar compounds suggest that they may exert their effects at the molecular level through various mechanisms. For example, HQ-11 was found to cause ER stress, evidenced by the increase of glucose-regulated protein 78, C/EBP homologous protein, and polyubiquitinated proteins .

Temporal Effects in Laboratory Settings

It is known that 8-hydroxyquinoline derivatives can have significant long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that 8-hydroxyquinoline derivatives can have significant effects in animal models .

Metabolic Pathways

It is known that 8-hydroxyquinoline derivatives can interact with various enzymes and cofactors .

Transport and Distribution

It is known that 8-hydroxyquinoline derivatives can interact with various transporters and binding proteins .

Subcellular Localization

It is known that 8-hydroxyquinoline derivatives can be directed to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-dibromo-2-hydroxyquinoline typically involves the bromination of 2-hydroxyquinoline. One common method is the reaction of 2-hydroxyquinoline with bromine in an organic solvent such as chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the 6 and 8 positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically followed by purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 6,8-Dibromo-2-hydroxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted quinolines depending on the nucleophile used.

    Oxidation Products: Quinone derivatives.

    Reduction Products: Reduced forms of the quinoline ring.

Scientific Research Applications

6,8-Dibromo-2-hydroxyquinoline has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 6,8-Dibromo-2-hydroxyquinoline is unique due to the specific positioning of the bromine atoms, which influences its reactivity and biological activity. The presence of bromine atoms at positions 6 and 8 enhances its ability to form complexes with metal ions and increases its potency as an antimicrobial and anticancer agent .

Properties

IUPAC Name

6,8-dibromo-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2NO/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRPRYSWMJUIQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C(C=C(C=C21)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694560
Record name 6,8-Dibromoquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116632-34-9
Record name 6,8-Dibromoquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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